4-溴-3-苯基吡啶

描述

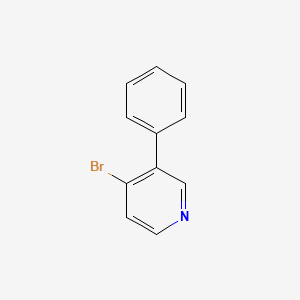

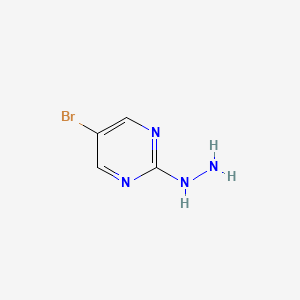

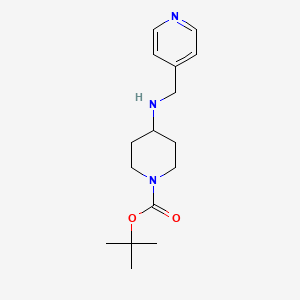

4-Bromo-3-phenylpyridine is a chemical compound with the CAS Number: 440112-20-9. It has a molecular weight of 234.1 . The compound is typically stored at room temperature and appears as a white to yellow sticky oil to solid .

Molecular Structure Analysis

The Inchi Code for 4-Bromo-3-phenylpyridine is 1S/C11H8BrN/c12-11-6-7-13-8-10 (11)9-4-2-1-3-5-9/h1-8H . The compound’s structure can be represented by the linear formula C11H8BrN .Physical And Chemical Properties Analysis

4-Bromo-3-phenylpyridine has a molecular weight of 234.1 . It is a white to yellow sticky oil to solid at room temperature .科学研究应用

- Application : Trifluoromethylpyridines, which can be synthesized from 4-Bromo-3-phenylpyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The synthesis of trifluoromethylpyridines involves various chemical reactions, including vapor-phase reactions . The specific procedures would depend on the desired end product.

- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Agrochemical and Pharmaceutical Industries

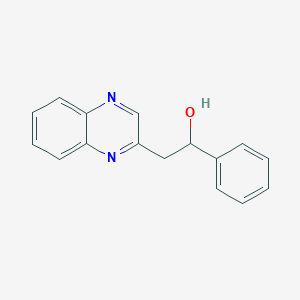

- Application : Pyridinylimidazoles, such as 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole, are potent inhibitors of p38α mitogen-activated protein kinase . These inhibitors have potential therapeutic applications in treating diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis .

- Methods of Application : The synthesis of these inhibitors involves starting from 2-fluoro-4-methylpyridine and involves various chemical reactions .

- Results or Outcomes : The optimized synthesis strategy increased the overall yield from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is two times more potent .

- Application : 4-Bromo-3-phenylpyridine is a chemical compound that can be used in various chemical research applications .

- Methods of Application : The specific methods of application would depend on the particular research context .

- Results or Outcomes : The outcomes would vary based on the specific research context .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

Chemical Research

- Application : 4-Bromo-3-phenylpyridine can be used in the synthesis of various materials, including polymers and complex organic molecules .

- Methods of Application : The specific methods of application would depend on the particular research context .

- Results or Outcomes : The outcomes would vary based on the specific research context .

- Application : 4-Bromo-3-phenylpyridine can be used in electrophilic aromatic substitution reactions, a common method for functionalizing aromatic rings .

- Methods of Application : The specific methods of application would depend on the particular research context .

- Results or Outcomes : The outcomes would vary based on the specific research context .

Material Science

Electrophilic Aromatic Substitution

安全和危害

The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-bromo-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQXGXWAGCCGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376593 | |

| Record name | 4-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-phenylpyridine | |

CAS RN |

440112-20-9 | |

| Record name | 4-Bromo-3-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)

![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)